molecular formula C11H13F3N2 B1454862 2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine CAS No. 473932-18-2

2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine

Cat. No. B1454862
M. Wt: 230.23 g/mol
InChI Key: SQQUUYMJUDXUGH-UHFFFAOYSA-N
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Description

The compound “2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine” is likely a nitrogen-containing heterocyclic compound due to the presence of a piperidine and pyridine ring in its structure. The trifluoromethyl group attached to the pyridine ring could potentially make the compound more lipophilic, which might affect its reactivity and biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring (a six-membered ring with one nitrogen atom), a pyridine ring (a six-membered ring with two nitrogen atoms), and a trifluoromethyl group attached to the pyridine ring .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the nitrogen atoms in the piperidine and pyridine rings, as well as the electronegative trifluoromethyl group. The nitrogen atoms might participate in various reactions such as protonation, alkylation, and acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group might increase its lipophilicity, while the nitrogen-containing rings might contribute to its basicity .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications in various fields such as medicinal chemistry and material science .

properties

IUPAC Name

2-piperidin-4-yl-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)10-3-1-2-9(16-10)8-4-6-15-7-5-8/h1-3,8,15H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQUUYMJUDXUGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine

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